Hentriaconta-6,9-diene
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Overview
Description
Hentriaconta-6,9-diene is a long-chain hydrocarbon with the molecular formula C31H60 It is characterized by the presence of two double bonds located at the 6th and 9th positions of the carbon chain This compound is part of the larger class of dienes, which are hydrocarbons containing two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hentriaconta-6,9-diene typically involves the use of stereoselective reactions to ensure the correct configuration of the double bonds. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde to form an alkene. For this compound, the starting materials are often long-chain aldehydes and phosphonium ylides, and the reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the compound is typically achieved through distillation and chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hentriaconta-6,9-diene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form hentriacontane, a saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the double bonds.
Substitution: Reagents such as halogens (e.g., bromine) and radical initiators (e.g., AIBN) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Hentriacontane
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Hentriaconta-6,9-diene has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of long-chain dienes and their derivatives.
Biology: It is investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of hentriaconta-6,9-diene in biological systems involves its interaction with lipid membranes. The double bonds in the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Hentriacontane: A saturated hydrocarbon with the same carbon chain length but no double bonds.
Hentriaconta-3,6,9,12,15,19,22,25,28-nonaene: A polyunsaturated hydrocarbon with multiple double bonds along the carbon chain.
Uniqueness
Hentriaconta-6,9-diene is unique due to its specific double bond positions, which confer distinct chemical and physical properties. Unlike hentriacontane, it can participate in reactions involving the double bonds, making it more versatile in synthetic applications. Compared to hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, it has fewer double bonds, resulting in different reactivity and stability profiles .
Properties
CAS No. |
90267-79-1 |
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Molecular Formula |
C31H60 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
hentriaconta-6,9-diene |
InChI |
InChI=1S/C31H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-31H2,1-2H3 |
InChI Key |
RNAQFDIFLHTKJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
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